(3,5-Bistrifluoromethyl)-N-(4-methyl-3-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Bistrifluoromethyl)-N-(4-methyl-3-nitrophenyl)benzamide is an organic compound characterized by the presence of trifluoromethyl groups and a nitrophenyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Bistrifluoromethyl)-N-(4-methyl-3-nitrophenyl)benzamide typically involves the following steps:
Amidation: The reaction of 4-methyl-3-nitrobenzene with benzoyl chloride in the presence of a base to form N-(4-methyl-3-nitrophenyl)benzamide.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Types of Reactions:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The trifluoromethyl groups are generally stable but can undergo reduction under extreme conditions.
Substitution: The benzamide core can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the amide group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Amino derivatives: From the reduction of the nitro group.
Halogenated derivatives: From electrophilic substitution reactions.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its electron-withdrawing trifluoromethyl groups.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Biochemical Research: Used as a probe to study enzyme interactions and protein binding.
Industry:
Materials Science: Utilized in the development of advanced materials with specific electronic properties.
Agriculture: Potential use as a pesticide or herbicide due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (3,5-Bistrifluoromethyl)-N-(4-methyl-3-nitrophenyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The nitrophenyl group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity and function.
Comparison with Similar Compounds
(3,5-Bistrifluoromethyl)-N-phenylbenzamide: Lacks the nitro and methyl groups, resulting in different reactivity and applications.
N-(4-methyl-3-nitrophenyl)benzamide: Lacks the trifluoromethyl groups, affecting its chemical stability and biological activity.
(3,5-Dimethyl)-N-(4-methyl-3-nitrophenyl)benzamide: Substitutes trifluoromethyl groups with methyl groups, altering its electronic properties and reactivity.
Uniqueness: (3,5-Bistrifluoromethyl)-N-(4-methyl-3-nitrophenyl)benzamide is unique due to the presence of both trifluoromethyl and nitrophenyl groups, which confer distinct electronic and steric properties. These features make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C16H10F6N2O3 |
---|---|
Molecular Weight |
392.25 g/mol |
IUPAC Name |
N-(4-methyl-3-nitrophenyl)-3,5-bis(trifluoromethyl)benzamide |
InChI |
InChI=1S/C16H10F6N2O3/c1-8-2-3-12(7-13(8)24(26)27)23-14(25)9-4-10(15(17,18)19)6-11(5-9)16(20,21)22/h2-7H,1H3,(H,23,25) |
InChI Key |
RVDNZFKCXWIMPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.